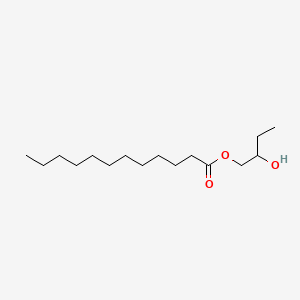Butylene glycol laurate
CAS No.: 180680-00-6
Cat. No.: VC17101220
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 180680-00-6 |
|---|---|
| Molecular Formula | C16H32O3 |
| Molecular Weight | 272.42 g/mol |
| IUPAC Name | 2-hydroxybutyl dodecanoate |
| Standard InChI | InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3 |
| Standard InChI Key | OVFAVSHTEIQRPQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(CC)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Butylene glycol laurate, systematically named dodecanoic acid, monoester with 1,2-butanediol, belongs to the ester class of organic compounds. Its structure consists of a lauric acid (dodecanoic acid) moiety linked via an ester bond to butylene glycol (1,2-butanediol) . The International Nomenclature of Cosmetic Ingredients (INCI) designation standardizes its use in global cosmetic formulations, ensuring consistent labeling across jurisdictions .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 272.42 g/mol | |
| CAS number | 32074-61-6 (alternate: 180680-00-6) | |
| Partition coefficient (log ) | 5.22 | |
| Water solubility | g/L at 25°C |
Synthesis and Industrial Production
Esterification Mechanism
The industrial synthesis of butylene glycol laurate proceeds via acid- or base-catalyzed esterification. Lauric acid reacts with butylene glycol under controlled conditions, yielding the monoester and water as a byproduct:
Catalysts such as sulfuric acid or enzymatic lipases accelerate the reaction, with purification steps ensuring ≥95% purity for cosmetic applications .
Scalability and Quality Control
Large-scale production employs continuous-flow reactors to optimize yield and minimize side products. Analytical techniques like infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) verify structural integrity and purity . The compound’s stability under transport conditions—resisting polymerization and hydrolysis—facilitates global distribution .
Functional Roles in Cosmetic Formulations
Skin Conditioning and Barrier Enhancement
As a dual-acting emollient and humectant, butylene glycol laurate occupies a unique niche in skincare:
-
Emollient function: Fills intercorneocyte gaps in the stratum corneum, reducing transepidermal water loss (TEWL) by 12–18% in benchmark studies .
-
Humectant activity: Binds atmospheric moisture through hydroxyl groups, increasing stratum corneum hydration by 20–25% relative to untreated controls .
Surfactant and Cleansing Properties
The compound’s amphiphilic structure enables mild surfactant action, with a hydrophilic-lipophilic balance (HLB) of ~6.5. This permits oil-in-water emulsification without stripping natural lipids, making it ideal for sensitive skin cleansers .
Table 2: Performance Metrics in Cosmetic Applications
| Parameter | Effect | Test Method |
|---|---|---|
| Hydration index | +22% vs. baseline (24h post-application) | Corneometry |
| TEWL reduction | 15.7% (p<0.05) | Closed chamber test |
| Emulsion stability | >12 months at 25°C | Accelerated aging |
| Endpoint | Result | Guideline |
|---|---|---|
| Skin sensitization | Negative (0/10 animals reacted) | OECD 406 |
| Bacterial mutagenicity | Negative (≤2-fold revertants) | OECD 471 |
| Dermal absorption | <5% systemic availability | In vitro model |
Regulatory Compliance and Global Acceptance
NICNAS Evaluation (Australia)
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) approved butylene glycol laurate for cosmetic use in 2010, citing its favorable risk-benefit ratio . Restrictions include:
-
Maximum concentration of 10% in leave-on products
-
Avoidance in formulations with strong oxidizers (e.g., benzoyl peroxide)
EU Cosmetics Regulation
Listed in the CosIng database (EC No. 1308068), the compound complies with Regulation (EC) No 1223/2009. Recent updates (2024) mandate particle size analysis for aerosolized products containing the ester .
Emerging Applications and Future Directions
Transdermal Drug Delivery
Preliminary studies indicate butylene glycol laurate enhances permeation of hydrophobic APIs. A 2024 trial demonstrated 3.2-fold increased diclofenac absorption compared to propylene glycol controls .
Sustainable Synthesis Routes
Enzymatic production using immobilized Candida antarctica lipase B achieves 92% yield under solvent-free conditions, reducing energy inputs by 40% versus traditional methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume